molecular formula C24H35ClN4O4S2 B2620433 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215665-48-7

2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2620433
CAS No.: 1215665-48-7
M. Wt: 543.14
InChI Key: HSSSJJWGQFOTKT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties This compound (CAS: 1215514-80-9) is a hydrochloride salt featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with:

  • A 5,5,7,7-tetramethyl group on the cyclohexene ring.
  • A 2-(4-(N-butyl-N-methylsulfamoyl)benzamido) moiety at position 2.
  • A 3-carboxamide group at position 3.

The hydrochloride salt form likely enhances solubility and bioavailability, a critical factor for drug candidates .

Safety and Handling
Handling precautions include avoiding heat, ignition sources, and ensuring proper ventilation (P201, P210) . These guidelines suggest reactivity or flammability risks, necessitating specialized protocols during laboratory use.

Properties

IUPAC Name

2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S2.ClH/c1-7-8-13-28(6)34(31,32)16-11-9-15(10-12-16)21(30)26-22-18(20(25)29)17-14-23(2,3)27-24(4,5)19(17)33-22;/h9-12,27H,7-8,13-14H2,1-6H3,(H2,25,29)(H,26,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSSJJWGQFOTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The chemical structure of the compound includes:

  • A thieno[2,3-c]pyridine core.
  • A sulfonamide functional group.
  • Multiple methyl and butyl substituents that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance:

  • Compounds with a similar thieno[2,3-c]pyridine structure have shown cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells for a related structure .
  • Another study highlighted that compounds containing sulfonamide groups often exhibit significant anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

The antimicrobial activity of sulfonamide-containing compounds has been well-documented:

  • A study found that derivatives of sulfonamide exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • The mechanism is believed to involve inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication.

Case Study 1: Anticancer Efficacy

In a recent study focusing on the synthesis of thieno[2,3-c]pyridine derivatives:

  • Researchers synthesized several analogs and tested their efficacy against various cancer cell lines.
  • The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with some analogs achieving IC50 values lower than 30 μM.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of thieno[2,3-c]pyridine derivatives:

  • The study revealed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli.
  • The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics used in clinical settings.

Summary of Research Findings

Biological ActivityRelated FindingsReferences
Anticancer IC50 values as low as 6.2 μM against HCT-116 cells
Antimicrobial Effective against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Structural Comparison

Compound Core Structure Key Substituents Functional Groups
Target Compound (CAS: 1215514-80-9) 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine 5,5,7,7-Tetramethyl, 4-(N-butyl-N-methylsulfamoyl)benzamido, 3-carboxamide Sulfamoyl, carboxamide, methyl
Derivatives 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Varied substituents (e.g., alkyl, aryl groups) at positions 2 and 3 Sulfonamide, carboxamide, halogenated aryl
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (, Compound 27) Pyridine 4-Butyl-3,5-dimethylpyrazole, 4-chlorophenylcarbamoyl, sulfonamide Sulfonamide, carbamoyl, chlorophenyl

Key Observations :

  • The target compound shares the tetrahydrothienopyridine core with derivatives, a scaffold linked to TNF-α inhibition .
  • Unlike ’s pyridine-based sulfonamide, the target compound’s sulfamoyl group (N-butyl-N-methyl) may influence receptor binding specificity and metabolic stability .

Key Observations :

  • derivatives exhibit nanomolar to micromolar potency in TNF-α inhibition, suggesting the target compound may share similar efficacy if tested .

Key Observations :

  • The hydrochloride salt form of the target compound likely improves pharmacokinetic profiles compared to neutral analogs .
  • Stricter safety protocols (e.g., P210) suggest higher reactivity than ’s compound .

Key Observations :

  • The tetramethyl substituents in the target compound may require specialized alkylation conditions, increasing synthetic complexity compared to simpler derivatives .

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